molecular formula C9H11NO B099372 1-(3-Amino-4-methylphenyl)ethanone CAS No. 17071-24-8

1-(3-Amino-4-methylphenyl)ethanone

Cat. No. B099372
CAS RN: 17071-24-8
M. Wt: 149.19 g/mol
InChI Key: MCQYTLIHRDCHHT-UHFFFAOYSA-N
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Description

The compound "1-(3-Amino-4-methylphenyl)ethanone" is closely related to the compounds studied in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar structures which can provide insights into the chemical and physical properties of the compound . The first paper discusses a crystal structure involving 4-amino-3-methylbenzoic acid, which shares a similar substitution pattern on the benzene ring as "1-(3-Amino-4-methylphenyl)ethanone" . The second paper examines a compound derived from a condensation reaction involving p-acetylaniline, which is structurally related to "1-(3-Amino-4-methylphenyl)ethanone" through the presence of an amino group attached to a benzene ring .

Synthesis Analysis

While the exact synthesis of "1-(3-Amino-4-methylphenyl)ethanone" is not detailed in the provided papers, the synthesis of related compounds can offer some guidance. The second paper describes the synthesis of a compound through a condensation reaction involving p-acetylaniline . This suggests that similar synthetic routes could potentially be applied to synthesize "1-(3-Amino-4-methylphenyl)ethanone" by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to "1-(3-Amino-4-methylphenyl)ethanone" has been analyzed using single-crystal X-ray diffraction. The first paper reveals that the non-H atoms of the 4-amino-3-methylbenzoic acid molecule are almost coplanar, indicating a degree of planarity in the molecule . The second paper discusses a slightly non-planar molecule with substituents adopting an E configuration around the imine C=N bond . These findings suggest that "1-(3-Amino-4-methylphenyl)ethanone" may also exhibit a planar structure around the aromatic ring, with potential deviations depending on the substituents.

Chemical Reactions Analysis

The papers do not provide specific reactions for "1-(3-Amino-4-methylphenyl)ethanone," but they do offer insights into the reactivity of similar compounds. The second paper describes the formation of an imine through a condensation reaction . This indicates that "1-(3-Amino-4-methylphenyl)ethanone" could potentially undergo similar reactions, such as condensation with aldehydes or ketones to form imines or Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Amino-4-methylphenyl)ethanone" can be inferred from the related compounds discussed in the papers. The first paper mentions the formation of a two-dimensional supramolecular network through hydrogen bonding . This suggests that "1-(3-Amino-4-methylphenyl)ethanone" could also participate in hydrogen bonding due to the presence of the amino group, which could affect its solubility and crystallization behavior. Additionally, weak C—H⋯π interactions are present in the crystal structure, which could influence the compound's stability and packing in the solid state .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Schiff Base Ligands : The compound 1-(3-Amino-4-methylphenyl)ethanone has been utilized in the synthesis of novel Schiff base ligands, demonstrating its application in chemical synthesis. These ligands, when combined with certain metals, show promising DNA binding activity, suggesting potential biomedical applications (Kurt et al., 2020).

  • A Convenient Approach to Aminobenzo[b]thiophenes : The compound plays a role in the synthesis of aminobenzo[b]thiophenes, highlighting its versatility in organic synthesis and potential in the creation of various organic compounds (Androsov et al., 2010).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Research shows the compound's use in synthesizing derivatives with notable antimicrobial properties, indicating its significance in the development of new antimicrobial agents (Wanjari, 2020).

  • Docking and ADMET Studies : Its derivatives have been evaluated for antimicrobial properties using molecular docking techniques, suggesting its potential in drug discovery, particularly in targeting bacterial proteins (Satya et al., 2022).

Biological Activities

  • Benzyl Phenyl Ketones for Biological Activities : Its derivatives, specifically benzyl phenyl ketones, have been investigated for various biological activities, including inhibitory effects on enzymes and antibacterial properties (Vásquez-Martínez et al., 2019).

  • Antiviral Activity : Derivatives of the compound have demonstrated potential antiviral activity, indicating its role in the development of antiviral drugs (Attaby et al., 2006).

Miscellaneous Applications

  • Production of Pharmaceutical Compounds : It has been used in the biocatalytic production of pharmaceutical compounds, showcasing its role in green chemistry and sustainable pharmaceutical manufacturing (林瑋德, 2010).

  • Synthesis of New Compounds : Research has focused on the synthesis of new compounds from this chemical, contributing to the expansion of chemical libraries and new material discovery (Khan et al., 2003).

  • Schiff Base Derivatives for Antimicrobial Activity : The synthesis of Schiff base derivatives using this compound demonstrates its application in creating compounds with antimicrobial activity (Puthran et al., 2019).

  • Photocatalytic Hydrocarboxylation : Its Schiff Base derivatives have been used in Cu(II)-photocatalyzed hydrocarboxylation, highlighting its utility in chemical reactions utilizing CO2 and producing amino acid derivatives (Gordon et al., 2022).

  • Isoflavone Synthesis : It plays a role in the synthesis of isoflavones, indicating its importance in the synthesis of natural product derivatives and pharmaceuticals (Moskvina et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H302 and precautionary statements P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

1-(3-amino-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQYTLIHRDCHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321763
Record name 1-(3-amino-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-methylphenyl)ethanone

CAS RN

17071-24-8
Record name 17071-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-amino-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1-(4-methyl-3-nitrophenyl)ethanone (5.37 g, 30 mmol), iron powder (8.4 g, 150 mmol) and NH4Cl (1.62 g, 30 mmol) in ethanol (100 mL) and water (10 mL) was heated at 80° C. overnight. The mixture was then heated at 110° C. for 5 hours and allowed to cool to room temperature. The resulting suspension was filtered and the filter cake was washed with ethanol. The filtrate was concentrated and the residue was dissolved in ethanol and filtered. The filtrate was concentrated to give 4 g of the title compound as a yellow solid. MS(ESI(+)) m/e 149.8 (M+H)+.
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5.37 g
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1.62 g
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10 mL
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8.4 g
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Synthesis routes and methods III

Procedure details

Tin(II)dichloride dihydrate (37 g, 168 mmol) was added to 4-methyl-3-nitroacetophenone (10 g, 56 mmol) dissolved in methanol (350 mL). The reaction mixture was heated at 60° C. for 18 h, concentrated, and dried under high vacuum to give to 1-(3-amino-4-methylphenyl)ethanone which contained tin salts. LC (Cond.-J1): 0.73 min; LC/MS: Anal. Calcd. for [M+H]+ C9H11NO: 150.08; found: 150. The material was used without purification. HATU (10.6 g, 28 mmol) was added in one portion to a stirred solution of 1-(3-amino-4-methylphenyl)ethanone (4.1 g, 28 mmol), N-Boc-L-proline (6 g, 28 mmol), and Hunig's base (25 mL) in DMF (225 mL) and the reaction mixture was stirred 18 h. The solvent was removed in vacuo and the residue was taken up in ethyl acetate/methanol (1:1) and applied to a flash SiO2 column. A step elution by gradient 20%; 50%; 75%; 100% B (total elution vol 1500 mL); A=hexanes; B=ethyl acetate; and a final elution with; 10% methanol/ethyl acetate was conducted to give J.38, 4.4 g (46%). 1H NMR (300 MHz, DMSO-d6) δ: 9.51/9.45 (s, 1H), 7.95-7.92 (m, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.37 (d, J=7.7 Hz, 1H), 4.33-4.29 (m, 1H), 3.48-3.29 (m, 2H), 2.50 (s, 3H), 2.26 (s, 3H), 1.98-1.80 (m, 4H), 1.41/1.36 (m, 9H). LC (Cond.-J1): 1.70 min; LRMS: Anal. Calcd. for [M+H]+ C19H27N2O4: 347.20; found 347.41.
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37 g
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10 g
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LE Montiel, LG Zepeda, J Tamariz - Helvetica Chimica Acta, 2010 - Wiley Online Library
A total synthesis of natural bisabolane sesquiterpenes curcuphenol (1) and xanthorrhizol (2) was developed by using the substituted acetophenones 4 and 5, respectively, as starting …
Number of citations: 19 onlinelibrary.wiley.com
L Ju, J Yao, Z Wu, Z Liu, Y Zhang - The Journal of Organic …, 2013 - ACS Publications
Pd(OAc) 2 -catalyzed oxidative acetoxylation of benzylic C–H bonds utilizing a bidentate system has been explored. A variety of picolinoyl- or quinoline-2-carbonyl-protected toluidine …
Number of citations: 83 pubs.acs.org
L Zhao, Y Wang, D Cao, T Chen, Q Wang… - Journal of Medicinal …, 2015 - ACS Publications
The signal transduction of acetylated histone can be processed through a recognition module, bromodomain. Several inhibitors targeting BRD4, one of the bromodomain members, are …
Number of citations: 60 pubs.acs.org

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